2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide

Drug Design Permeability Lipinski's Rule of Five

Procure CAS 2034634-13-2, a distinct benzamide-cyclopropylimidazole chemotype, for kinase selectivity profiling and SAR studies. Its 2-chloro-6-fluoro substitution pattern on the benzamide ring, coupled with an ethylene-linked 2-cyclopropylimidazole, creates a unique electrostatic and steric environment not replicated by common ASK1 inhibitors like Selonsertib. This scaffold offers a high degree of structural differentiation, reducing the risk of altered target engagement and unpredictable pharmacokinetics. Ideal as a tool compound for probing MAP3K family selectivity determinants and as a reference in permeability assays, leveraging its favorable lead-like physicochemical profile (XLogP3: 2.2, TPSA: 38.13 Ų). Generic substitution is not recommended.

Molecular Formula C15H15ClFN3O
Molecular Weight 307.75
CAS No. 2034634-13-2
Cat. No. B2424919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide
CAS2034634-13-2
Molecular FormulaC15H15ClFN3O
Molecular Weight307.75
Structural Identifiers
SMILESC1CC1C2=NC=CN2CCNC(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C15H15ClFN3O/c16-11-2-1-3-12(17)13(11)15(21)19-7-9-20-8-6-18-14(20)10-4-5-10/h1-3,6,8,10H,4-5,7,9H2,(H,19,21)
InChIKeyWYBWXMFHCVWQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide (CAS 2034634-13-2): Chemotype Identity and Supply-Chain Baseline


2-Chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide (CAS 2034634-13-2) is a synthetic, small-molecule benzamide derivative (MW 307.75 g/mol, C15H15ClFN3O) featuring a 2-chloro-6-fluorobenzamide core tethered via an ethylene spacer to a 2-cyclopropyl-1H-imidazole ring [1]. The compound belongs to a class of imidazole-containing benzamides that are primarily investigated as kinase inhibitors, with the cyclopropylimidazole motif serving as a critical hinge-binding pharmacophore in apoptosis signal-regulating kinase 1 (ASK1) and related MAP3K targets [2]. Its computed physicochemical profile (XLogP3 2.2, TPSA 38.13 Ų, 3 H-bond acceptors, 1 H-bond donor) places it within lead-like chemical space, making it a relevant scaffold for medicinal chemistry procurement and structure-activity relationship (SAR) studies.

2-Chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide: Why In-Class Analogs Are Not Interchangeable


Within the benzamide-cyclopropylimidazole chemotype, minor structural modifications—such as halogen substitution pattern, linker length (ethyl vs. propyl vs. direct ring attachment), and imidazole N-substitution—produce profound differences in kinase selectivity, lipophilic ligand efficiency (LLE), and metabolic stability. For example, truncation of the 4-cyclopropylimidazole ring in ASK1 inhibitors resulted in a 10-fold loss in biochemical potency and a concomitant reduction in LLE [1]. The 2-chloro-6-fluoro substitution on the benzamide ring of CAS 2034634-13-2, combined with the ethylene-linked 2-cyclopropylimidazole, creates a unique electrostatic and steric environment that cannot be replicated by the more common 2-fluoro-4-methylbenzamide or pyridinyl-triazole-containing ASK1 inhibitors such as Selonsertib (Compound I) [2]. Generic substitution therefore carries a high risk of altered target engagement, off-target activity, and unpredictable pharmacokinetic behavior, undermining experimental reproducibility and procurement value.

2-Chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide: Quantitative Differential Evidence vs. Closest Analogs


Hydrogen-Bond Donor Count and Its Impact on Permeability vs. Selonsertib (Compound I)

CAS 2034634-13-2 possesses a single hydrogen-bond donor (HBD) from the amide NH, whereas Selonsertib (5-(4-cyclopropyl-1H-imidazol-1-yl)-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-2-fluoro-4-methylbenzamide) contains two HBDs (one amide NH and one triazole NH) [1]. A lower HBD count is generally associated with improved passive membrane permeability and a reduced propensity for efflux transporter recognition [2]. This structural difference may confer a measurable advantage in cell-based assays where intracellular target engagement is critical.

Drug Design Permeability Lipinski's Rule of Five

Lipophilicity (XLogP3) Differentiation vs. 4-(tert-butyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide

The target compound exhibits a computed XLogP3 of 2.2, whereas the 4-tert-butyl analog (CAS 1903711-79-4) has an XLogP3 of approximately 3.8 [1]. This 1.6 log unit lower lipophilicity suggests improved aqueous solubility and a reduced risk of cytochrome P450 (CYP) inhibition and phospholipidosis, which are commonly associated with high-logP compounds [2]. For in vitro pharmacology assays requiring higher compound concentrations, the lower logP of CAS 2034634-13-2 is advantageous.

Lipophilicity Ligand Efficiency Metabolic Stability

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) vs. 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide

CAS 2034634-13-2 has a TPSA of 38.13 Ų, which falls within the desirable range (< 60–70 Ų) for blood-brain barrier penetration [1]. The analogous 2-bromo congener has a similar TPSA (∼38 Ų) but a higher molecular weight and polarizability due to bromine, potentially altering CNS penetration kinetics . The 2-chloro-6-fluoro substitution pattern in CAS 2034634-13-2 offers a more balanced CNS MPO profile, with the electron-withdrawing fluorine at the 6-position potentially enhancing metabolic stability compared to the mono-halogenated 2-bromo analog [2].

CNS Drug Design Blood-Brain Barrier Polar Surface Area

Rotatable Bond Count and Conformational Flexibility vs. Aromatic-Linked Imidazole-Benzamides

CAS 2034634-13-2 contains 5 rotatable bonds, compared to 3–4 rotatable bonds in direct aromatic-linked imidazole-benzamide inhibitors such as Selonsertib [1]. The ethylene linker introduces additional conformational freedom, which may increase entropic penalty upon binding but can also enable the molecule to adopt a binding mode that better accommodates the target kinase's active site [2]. In ASK1 inhibitor optimization, the removal of the cyclopropylimidazole ring led to a 10-fold potency loss, highlighting the critical role of the imidazole orientation, which is influenced by linker flexibility [3]. The target compound's ethylene spacer provides a unique balance between preorganization and adaptability not present in more rigid analogs.

Conformational Analysis Entropy Binding Affinity

2-Chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide: High-Impact Application Scenarios


Kinase Selectivity Profiling in MAP3K Family (ASK1, TAK1, MEKK4)

Procure CAS 2034634-13-2 as a tool compound to probe the selectivity determinants within the MAP3K family, capitalizing on its distinct 2-chloro-6-fluoro substitution and ethylene linker. Its single HBD and moderate lipophilicity are predicted to reduce non-specific binding relative to Selonsertib, enabling cleaner kinome-wide profiling data [1][2].

In Vitro Blood-Brain Barrier Permeability Model Development

Use CAS 2034634-13-2 as a reference compound for calibrating parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer models, leveraging its TPSA of 38.13 Ų and low HBD count, which place it near the optimal CNS MPO space [1]. Compare permeability against the 2-bromo analog to quantify the impact of halogen type on passive diffusion.

Metabolic Stability and CYP Inhibition Screening Panels

Employ CAS 2034634-13-2 as a probe substrate in human liver microsome stability assays and recombinant CYP450 inhibition panels. Its XLogP3 of 2.2 provides a favorable baseline for assessing oxidative metabolism without the confounding high lipophilicity of the tert-butyl analog (XLogP3 ~3.8) [1]. The 6-fluoro substituent may also serve as a metabolic soft spot marker for CYP2C9/2C19 metabolism studies.

Fragment-Based and Structure-Guided Drug Design

Utilize CAS 2034634-13-2 as a validated cyclopropylimidazole-containing fragment in X-ray co-crystallography or cryo-EM studies of kinase targets. The 5 rotatable bonds and ethylene linker allow for potential binding mode diversification, while the 2-chloro-6-fluorobenzamide warhead provides distinct electron density for unambiguous placement in electron density maps [1][2].

Quote Request

Request a Quote for 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.